4-Cyclopropoxy-6-fluoronicotinamide
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Overview
Description
4-Cyclopropoxy-6-fluoronicotinamide is a chemical compound that features a cyclopropyl group, a fluorine atom, and a nicotinamide moiety
Preparation Methods
The synthesis of 4-Cyclopropoxy-6-fluoronicotinamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable precursor, followed by the introduction of the fluorine atom and the nicotinamide group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental considerations .
Chemical Reactions Analysis
4-Cyclopropoxy-6-fluoronicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The fluorine atom and cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
4-Cyclopropoxy-6-fluoronicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and heart disease
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-fluoronicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group and fluorine atom play crucial roles in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic effects .
Comparison with Similar Compounds
4-Cyclopropoxy-6-fluoronicotinamide can be compared with other similar compounds, such as:
5-Fluoronicotinamide Derivatives: These compounds share the fluorine and nicotinamide moieties but differ in the presence of other functional groups, leading to variations in their biological activities and applications.
Cyclopropyl-containing Compounds: These compounds have a cyclopropyl group but may lack the fluorine atom or nicotinamide group, resulting in different chemical and biological properties
Properties
Molecular Formula |
C9H9FN2O2 |
---|---|
Molecular Weight |
196.18 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-fluoropyridine-3-carboxamide |
InChI |
InChI=1S/C9H9FN2O2/c10-8-3-7(14-5-1-2-5)6(4-12-8)9(11)13/h3-5H,1-2H2,(H2,11,13) |
InChI Key |
LYCJZXGHKGSBTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2C(=O)N)F |
Origin of Product |
United States |
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